molecular formula C15H17ClN2 B2685565 (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride CAS No. 1699748-66-7

(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride

Cat. No.: B2685565
CAS No.: 1699748-66-7
M. Wt: 260.77
InChI Key: SSPJTCKKLFOSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride typically involves the alkylation of carbazole followed by amination. One common method includes the reaction of 9-ethylcarbazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazoles .

Scientific Research Applications

(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Similar in structure but with a methyl group instead of a hydrogen atom on the amine.

    9-ethylcarbazole: Lacks the methanamine group, making it less reactive in certain chemical reactions.

    Carbazole: The parent compound, which is more basic and less specialized.

Uniqueness

(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an ethyl group and a methanamine group on the carbazole backbone makes it particularly useful in various applications .

Properties

IUPAC Name

(9-ethylcarbazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.ClH/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17;/h3-9H,2,10,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPJTCKKLFOSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699748-66-7
Record name 1-(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.